molecular formula C10H9NO3 B15331595 Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate

Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate

Cat. No.: B15331595
M. Wt: 191.18 g/mol
InChI Key: JPLWOCGUZGXGNV-UHFFFAOYSA-N
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Description

Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate typically involves a [2+3] cycloaddition reaction. One common method involves the reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives, leading to the formation of the desired isoxazole derivative . The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the isoxazole ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Methylbenzo[c]isoxazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 5-position and the carboxylate group at the 3-position can affect its binding affinity to molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-methyl-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-6-3-4-8-7(5-6)9(14-11-8)10(12)13-2/h3-5H,1-2H3

InChI Key

JPLWOCGUZGXGNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(ON=C2C=C1)C(=O)OC

Origin of Product

United States

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